2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxy-2-nitroaniline with chloroacetic acid to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic agents may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved could include inhibition of microbial enzymes or modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 4-methoxy-2-nitrophenyl group in 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide distinguishes it from other similar compounds. This unique substituent may enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-21-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)22-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRXZNLRKEHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.